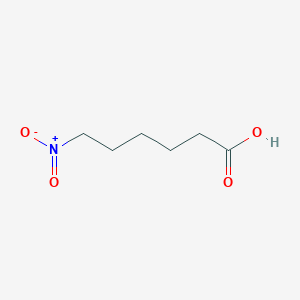

6-Nitrohexanoic acid

描述

Overview of Nitro-Substituted Aliphatic Carboxylic Acids

Nitro-substituted aliphatic carboxylic acids are organic compounds that feature both a carboxyl functional group (-COOH) and a nitro functional group (-NO2) on an alkane backbone. The nitro group is strongly electron-withdrawing, a property that significantly influences the molecule's reactivity. uni.lu This electronic effect can activate adjacent carbon-hydrogen bonds and makes the nitro group a versatile handle in organic synthesis. uni.lu Historically, much of the focus in nitro chemistry was on aromatic compounds for applications in dyes and explosives. uni.lu However, recent research has increasingly turned towards aliphatic nitro compounds as valuable intermediates, capable of being transformed into a wide array of other functional groups, thereby broadening their utility in constructing complex molecules. uni.lu The synthesis of these compounds can be achieved through various methods, including the nitration of alkanes, nucleophilic substitution with nitrite (B80452) salts, and the oxidation of corresponding amines or oximes. uni.lufishersci.ca

Contextualization within Fatty Acid and Nitrated Organic Compound Research

6-Nitrohexanoic acid exists at the intersection of fatty acid chemistry and the study of nitrated organic compounds. Fatty acids are carboxylic acids with long aliphatic chains, fundamental to biology and industry. The introduction of a nitro group onto a fatty acid scaffold, as seen in 6-nitrohexanoic acid, creates a nitrated lipid. Research into nitrated organic compounds is a significant field, particularly in environmental science, where nitro-polycyclic aromatic hydrocarbons and nitro-phenols are studied as atmospheric components. In a biological context, nitrated fatty acids are recognized as endogenously generated signaling molecules. The nitration of unsaturated fatty acids can occur in vivo, and these modified lipids exhibit a range of biological activities. While much of this research focuses on longer, unsaturated chains, the study of simpler saturated nitroalkanoic acids like 6-nitrohexanoic acid provides fundamental insights into the chemical properties and reactivity conferred by the nitro group on a lipid backbone.

Significance of the Hexanoic Acid Scaffold in Organic Synthesis and Chemical Biology

The six-carbon chain of hexanoic acid provides a flexible and hydrophobic scaffold that is of considerable importance in chemical biology and medicinal chemistry. Its derivative, 6-aminohexanoic acid, is widely used as a linker or spacer to connect different molecular entities without introducing significant conformational rigidity. This flexibility is a key attribute. For instance, the 6-aminohexanoic acid scaffold is inserted between charged residues in cell-penetrating peptides to optimize cellular uptake and has been used to create linkers for Proteolysis Targeting Chimeras (PROTACs). The utility of this scaffold underscores the value of its nitro-precursor, 6-nitrohexanoic acid, as a starting material. The ability to synthesize the nitro-version and subsequently reduce it to the amine provides a strategic route to incorporate this valuable six-carbon linker into complex, biologically active molecules.

Structure

3D Structure

属性

IUPAC Name |

6-nitrohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMHCTBEKVBKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399010 | |

| Record name | 6-Nitrohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10269-96-2 | |

| Record name | 6-Nitrohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitrocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 6 Nitrohexanoic Acid

6-Nitrohexanoic acid, also known as 6-nitrocaproic acid, is a solid at room temperature. It possesses a linear six-carbon backbone, making it a derivative of caproic acid. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₄ | |

| Molecular Weight | 161.16 g/mol | |

| CAS Number | 10269-96-2 | |

| PubChem CID | 4071245 | |

| Appearance | Solid | |

| Melting Point | 21-22 °C | |

| Boiling Point | 136 °C at 0.3 mmHg | |

| Density | 1.186 g/mL at 25 °C | |

| Refractive Index | n20/D 1.459 | |

| InChI Key | RDMHCTBEKVBKLF-UHFFFAOYSA-N |

Synthesis and Manufacturing of 6 Nitrohexanoic Acid

The synthesis of aliphatic nitro compounds can be approached through several general routes. uni.lu However, a more specific and documented pathway to 6-nitrohexanoic acid involves the cleavage of a cyclic precursor.

| Synthesis Method | Description | Key Intermediates | Source(s) |

| Cleavage of 2-Nitrocyclohexanone (B1217707) | This method starts with the nitration of cyclohexanone (B45756) derivatives. The resulting 2-nitrocyclohexanone is then subjected to cleavage, often using a base like ammonium (B1175870) hydroxide (B78521), which opens the ring to form the salt of 6-nitrohexanoic acid. A thesis has specifically cited the use of a protocol by Ballini et al. for the synthesis of a 6-nitrohexanoic acid methyl ester from 2-nitrocyclohexanone. | 2-Nitrocyclohexanone | |

| Decarboxylative Nitration | A modern approach for creating nitroalkanes involves the ipso-nitration of aliphatic carboxylic acids. This reaction, which can be promoted by reagents like silver(I) carbonate with nitronium tetrafluoroborate (B81430), replaces a carboxylic acid group with a nitro group. While not specifically documented for producing 6-nitrohexanoic acid from a C7 dicarboxylic acid, it represents a potential synthetic strategy. | Aliphatic Carboxylic Acid | |

| Oxidation of Primary Amines | A general method for preparing nitroalkanes is the oxidation of the corresponding primary amine (e.g., 6-aminohexanoic acid). | 6-Aminohexanoic acid | uni.lu |

A continuous process for producing caprolactam, the monomer for Nylon-6, has been patented which uses the ammonium salt of 6-nitrocaproic acid as a key intermediate. In this process, 2-nitrocyclohexanone is cleaved with aqueous ammonium hydroxide to yield ammonium 6-nitrocaproate, which is subsequently reduced.

Applications of 6 Nitrohexanoic Acid in Chemical Research

The primary utility of 6-nitrohexanoic acid in research stems from its role as a chemical intermediate, where the nitro group serves as a precursor to other functionalities, most notably an amine.

| Application Area | Description | Downstream Products | Source(s) |

| Polymer Synthesis | A significant application is its use as an intermediate in the synthesis of 6-aminohexanoic acid. The subsequent polymerization of the resulting ε-aminocaproic acid (after conversion to its lactam) yields Nylon-6, a major commercial polyamide used in textiles and engineering plastics. uni.lu | 6-Aminohexanoic acid, ε-Caprolactam, Nylon-6 | uni.lu |

| Bioconjugation and Medicinal Chemistry | 6-Nitrohexanoic acid is a key starting material for creating a conjugable analog of the benzodiazepine (B76468) 4'-chlorodiazepam (B374661) (Ro5-4864). This involves using the hexanoic acid chain as a linker to attach other molecules, such as fluorescent dyes, to the benzodiazepine scaffold. This allows for the creation of chemical probes to study the binding sites of the translocator protein (TSPO), for which Ro5-4864 is a potent ligand. | C6Ro5-4864 (conjugable benzodiazepine analog) |

Analytical Methodologies for 6 Nitrohexanoic Acid

The characterization and quantification of 6-nitrohexanoic acid would rely on standard analytical techniques used for small organic molecules. While specific methods for this compound are not widely published, methodologies used for its close analogue, 6-aminohexanoic acid, are directly transferable.

| Analytical Technique | Purpose | Expected Use | Source(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. Reversed-phase (e.g., C18) or mixed-mode chromatography would be suitable. | HPLC is a standard method for analyzing aminocaproic acid and would be effective for the nitro-derivative, likely using UV detection as the nitro group is a chromophore. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR would confirm the carbon skeleton and the position of the functional groups. | |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation, often coupled with a chromatographic technique (LC-MS or GC-MS). | MS provides the exact mass of the molecule and its fragmentation pattern, confirming its identity. | |

| Infrared (IR) Spectroscopy | Identification of functional groups. | IR spectroscopy would show characteristic absorption bands for the carboxylic acid (C=O and O-H) and nitro (N-O) groups. | N/A |

| Elemental Analysis | Determination of the elemental composition (%C, %H, %N). | Confirms the empirical formula of the synthesized compound. |

Environmental Fate and Transport of 6 Nitrohexanoic Acid

Established Synthetic Routes for Nitroalkanoic Acids

The preparation of nitroalkanoic acids can be achieved through several established synthetic pathways. These methods often leverage the reactivity of nitroalkanes or employ direct nitration techniques under specific conditions.

One common approach is the Michael reaction, a conjugate addition where a nitroalkane acts as a nucleophile. For instance, the reaction of nitroalkanes with an acrylate (B77674) can yield 4-nitroalkanoates, demonstrating a reliable method for C-C bond formation and introduction of the nitro group in a single step. capes.gov.br

Another significant strategy is the direct nitration of aliphatic carboxylic acids. A novel and efficient method involves the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄) and silver carbonate in dimethylacetamide. acs.orgacs.orgorgchemres.org This transformation is believed to proceed through an alkyl-silver intermediate that subsequently reacts with the nitronium ion. acs.orgacs.org The key advantages of this ipso-nitration include mild reaction conditions, tolerance of various functional groups, and high regioselectivity, avoiding issues like polynitration that can occur with classical methods. acs.orgorgchemres.org

Furthermore, nitroalkanoic acids can be synthesized via the oxidation of corresponding precursor molecules. The oxidation of primary amines or oximes provides a viable route to nitro compounds. organic-chemistry.org For example, oximes can be conveniently oxidized to nitro compounds using sodium perborate (B1237305) in glacial acetic acid. organic-chemistry.org

Free-radical nitration of alkanoic acids, typically performed in the gas phase at high temperatures, also serves as a synthetic route, although it can sometimes lead to a mixture of products. nih.govpnas.org

| Synthetic Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Michael Reaction | Nitroalkane, Acrylate, Base | Conjugate addition of a nitroalkane to an α,β-unsaturated carbonyl compound to form a new C-C bond. | capes.gov.br |

| Ipso-Nitration | Carboxylic Acid, NO₂BF₄, Ag₂CO₃ | A regioselective method where the carboxylic acid group is directly replaced by a nitro group. | acs.orgacs.orgorgchemres.org |

| Oxidation of Precursors | Amine or Oxime, Oxidizing Agent (e.g., Sodium Perborate) | Conversion of nitrogen-containing functional groups like amines or oximes into a nitro group. | organic-chemistry.org |

| Gas-Phase Nitration | Alkanoic Acid, HNO₃ or NO₂ | Free-radical nitration carried out at elevated temperatures, typically in the vapor phase. | nih.govlibretexts.org |

Regioselective and Stereoselective Nitration Approaches

Achieving high selectivity is a primary goal in modern organic synthesis. For nitroalkanoic acids, several methodologies have been developed to control the position (regioselectivity) and spatial orientation (stereoselectivity) of the nitro group.

The Henry reaction, also known as the nitro-aldol reaction, is a classical and highly useful carbon-carbon bond-forming reaction. wikipedia.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgtcichemicals.com This reaction is fundamental in organic synthesis because its products are valuable intermediates that can be easily converted into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org

The mechanism begins with the deprotonation of the nitroalkane at the α-carbon to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org In the context of synthesizing long-chain nitroalkanoic acids, the Henry reaction allows for the controlled construction of the carbon skeleton by coupling a nitroalkane with an aldehyde that contains a carboxylic acid or ester functionality. acs.org By choosing the appropriate starting materials, this method provides regiocontrol over the placement of the nitro group. acs.org

Nitroselenenylation and nitromercuriation are specialized methods for generating nitroalkenes from alkenes with high regioselectivity. nih.gov These approaches activate the double bond of an unsaturated fatty acid or its analog, directing the nitration to a specific position. nih.govsfrbm.org

The nitroselenenylation process involves two main steps. nih.gov First, the alkene's double bond is activated by selenyl and mercurial reagents, which leads to the formation of a nitro-selenyl intermediate. researchgate.net In the second step, this intermediate is oxidized to generate the final nitroalkene product. nih.govresearchgate.net This method is particularly preferred for the synthesis of nitro fatty acids from mono- or di-unsaturated substrates. nih.govsfrbm.org While nitromercuriation follows a similar principle of activating the alkene, it has been less commonly applied specifically to fatty acids. nih.govsfrbm.org These two-step strategies offer a significant advantage by reducing complex purification steps and yielding well-defined products. nih.gov

Gas-phase nitration is a commercially significant method for producing nitroparaffins, typically carried out at elevated temperatures (350–450 °C) using nitric acid (HNO₃) vapor or nitrogen tetroxide (N₂O₄) as the nitrating agent. nih.govlibretexts.orgzioc.ru The reaction proceeds through a free-radical mechanism. libretexts.orgresearchgate.net

This high-temperature process can lead to a mixture of nitrated products as well as oxidation byproducts, posing challenges for selectivity. pnas.orglibretexts.org For example, the nitration of propane (B168953) yields not only 1- and 2-nitropropane (B154153) but also nitroethane and nitromethane (B149229) due to carbon-carbon bond cleavage. libretexts.org To address the safety and selectivity issues of traditional high-temperature methods, newer strategies have been developed. One such approach involves the functionalization of alkanes with nitrogen dioxide at milder temperatures (35-50 °C) using UV irradiation in supercritical carbon dioxide, which serves as a non-flammable and environmentally benign solvent. zioc.ru

Synthesis of Key Nitro-Substituted Hexanoic Acid Intermediates

The synthesis of adipic acid, a crucial precursor for Nylon, often proceeds through specific nitro-substituted intermediates. Understanding the formation of these compounds is key to optimizing the industrial process.

6-Hydroxyimino-6-nitrohexanoic acid is a stable and primary intermediate formed during the oxidation of cyclohexanol (B46403) or a cyclohexanol/cyclohexanone (B45756) mixture with nitric acid to produce adipic acid. rsc.orgguidechem.comacs.orgresearchgate.net Its formation is a critical step in the reaction pathway.

Advancements in Catalytic and Green Chemistry for Nitroalkane Synthesis

The synthesis of nitroalkanes, including functionalized derivatives like 6-nitrohexanoic acid, has undergone significant evolution, driven by the principles of green chemistry and the development of highly efficient catalytic systems. scispace.com These modern approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions, low selectivity, and the generation of hazardous waste. orgchemres.orgimist.ma The focus has shifted towards methodologies that utilize environmentally benign reagents, employ recyclable catalysts, and offer high atom economy and operational simplicity. scispace.comorgchemres.org

Key advancements in this area include the development of novel catalytic oxidation processes, greener nucleophilic substitutions, and innovative carbon-carbon bond-forming reactions. These methods provide more sustainable and efficient pathways to nitroalkanes and their analogs.

Catalytic Oxidation of Precursors

A prominent green strategy for synthesizing nitroalkanes is the oxidation of corresponding primary amines or oximes. wikipedia.org Traditional oxidation methods often require stoichiometric amounts of harsh oxidants. In contrast, modern catalytic systems utilize cleaner oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), which generate water or tert-butanol (B103910) as benign byproducts. mdpi.comresearchgate.net

Oxidation of Amines: Heterogeneous catalysts, such as chromium silicalite-2 (CrS-2), have been shown to efficiently catalyze the oxidation of both aliphatic and aromatic primary amines to the corresponding nitro compounds using TBHP. mdpi.com For aromatic amines, systems like potassium iodide (KI) with TBHP or cobalt(II) acetate (B1210297) with TBHP provide selective oxidation under mild conditions. researchgate.netorganic-chemistry.org Solvent-free approaches, where both the amine substrate and an oxidant like ozone are adsorbed onto silica (B1680970) gel, represent a further step in greening this transformation by enhancing control and mitigating overoxidation. organic-chemistry.org

Oxidation of Oximes: The oxidation of oximes presents a direct route to nitroalkanes. Green methods have been developed that employ hydrogen peroxide as the oxidant in the presence of specialized catalysts. google.comgoogle.com One patented method describes using a nano-pore framework metal hybrid catalyst, which allows for high yields (≥95%) and purity (≥99%) of the nitroalkane product. google.com This process also features catalyst recyclability and membrane separation for product purification, aligning with the principles of sustainable industrial production. google.com Another approach uses catalytic distillation, which combines reaction and separation into a single unit operation, to directly convert carbonyl compounds to nitroalkanes via an oxime intermediate. google.com

Greener Nucleophilic Substitution and Decarboxylation

The displacement of alkyl halides with a nitrite (B80452) source (the Kornblum reaction) is a fundamental method for nitroalkane synthesis. wiley-vch.de Green chemistry principles have been applied to this reaction by replacing conventional volatile organic solvents with more environmentally friendly media. An improved eco-friendly protocol utilizes polyethylene (B3416737) glycol (PEG 400) as a recyclable solvent for the reaction of primary alkyl halides with sodium nitrite at room temperature, allowing for the chemoselective formation of primary nitroalkanes. wiley-vch.de

A particularly relevant advancement for the synthesis of compounds like 6-nitrohexanoic acid is decarboxylative nitration. This strategy allows for the direct conversion of carboxylic acids into nitro compounds. orgchemres.orgchemrevlett.com

Metal-Catalyzed Nitrodecarboxylation: The reaction of aliphatic carboxylic acids with nitronium tetrafluoroborate (NO₂BF₄) in the presence of a silver carbonate (Ag₂CO₃) catalyst provides the corresponding nitro compounds in good yields under mild conditions. chemrevlett.com

Metal-Free Nitrodecarboxylation: Alternative protocols avoid heavy metals. For instance, α,β-unsaturated carboxylic acids can be converted to (E)-nitroolefins using tert-butyl nitrite (t-BuONO) and TEMPO in a radical-based pathway. orgchemres.org

Catalytic Carbon-Carbon Bond Formation

Modern catalysis has also provided sophisticated tools for constructing the carbon framework of complex nitroalkane analogs.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. mdpi.comnih.gov Organocatalytic conjugate additions of nitroalkanes to α,β-unsaturated carbonyl compounds (Michael reaction) and additions to aldehydes (Henry reaction) allow for the creation of stereochemically complex, functionalized nitro-derivatives with high enantioselectivity. mdpi.comfrontiersin.org These products are valuable building blocks for bioactive molecules. nih.govfrontiersin.org

Transition Metal Catalysis: Copper-catalyzed reactions have emerged as powerful methods for the alkylation of nitroalkanes. beilstein-journals.org These processes, which are believed to involve radical intermediates, enable the selective C-alkylation of nitroalkanes with alkyl halides, overcoming the common problem of O-alkylation. beilstein-journals.org This provides access to highly substituted nitroalkanes that can serve as precursors to complex amino compounds. beilstein-journals.org A self-catalytic Michael reaction has also been reported where nitroalkanes react with acrylates without the need for an external catalyst to form 4-nitroalkanoates. rsc.orgresearchgate.net

The table below summarizes some of the key catalytic and green methodologies for nitroalkane synthesis.

Reactions of the Nitro Group in Saturated Systems

The nitro group of 6-nitrohexanoic acid is a key functional group that dictates much of its chemical reactivity. Situated on a saturated carbon chain, its transformations are characteristic of aliphatic nitro compounds.

Reductive Transformations to Amino and Hydroxylamino Derivatives

The reduction of the nitro group in 6-nitrohexanoic acid is a fundamental transformation that leads to the formation of valuable amino and hydroxylamino derivatives. The most prominent product of this reduction is 6-aminohexanoic acid, a monomer used in the production of Nylon-6. carlroth.comsigmaaldrich.commdpi.com Various biocatalytic and chemical methods have been explored for this conversion.

Enzymatic approaches often employ ω-transaminases, which can convert a precursor like 6-oxohexanoic acid (derived from adipic acid) into 6-aminohexanoic acid. researchgate.netgoogle.com Carboxylic acid reductases (CARs) can also be utilized in multi-enzymatic cascades to produce 6-aminohexanoic acid from adipic acid. researchgate.net

Chemical reductions can be achieved using various reducing agents. While specific conditions for 6-nitrohexanoic acid are not extensively detailed in the provided results, general methods for nitroalkane reduction are applicable. These can include catalytic hydrogenation or the use of metal hydrides. The resulting 6-aminohexanoic acid is a versatile building block in chemical synthesis. mdpi.com The intermediate in this reduction, 6-hydroxylaminohexanoic acid, can also be a potential product under controlled reduction conditions, although it is often further reduced to the amine.

Nucleophilic Substitutions and Additions Involving the Nitro Moiety

The nitro group itself is generally not a good leaving group in nucleophilic substitution reactions on a saturated carbon. However, the chemistry of the nitronate anion, formed by deprotonation of the α-carbon, is significant. While 6-nitrohexanoic acid does not have an α-hydrogen adjacent to the nitro group, reactions involving the nitro group can be initiated under acidic conditions.

The Nef reaction and the related Meyer reaction are key transformations of aliphatic nitro compounds under acidic conditions. researchgate.netmdpi.com These reactions proceed through a nitronic acid intermediate, which can then be protonated to form an N,N-bis(hydroxy)iminium cation. researchgate.netmdpi.com In a standard Nef reaction, this intermediate is hydrolyzed to a ketone or aldehyde. For a primary nitroalkane like 6-nitrohexanoic acid, the Meyer reaction pathway, under stronger acid conditions, would lead to the formation of a carboxylic acid, though this specific transformation for 6-nitrohexanoic acid is not explicitly detailed. researchgate.netmdpi.com

"Interrupted" Nef or Meyer reactions occur when other nucleophiles intercept the cationic intermediates. researchgate.netmdpi.com This can lead to the formation of α-substituted nitroso compounds or oximes. For instance, in the presence of halide anions, hydroxamic acid halides can be formed. researchgate.netmdpi.com

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group of 6-nitrohexanoic acid undergoes typical reactions of this functional group, providing pathways to a variety of derivatives. gsmu.by

Esterification and Amidation Reactions

Esterification of 6-nitrohexanoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible reaction, and driving the equilibrium towards the ester product can be accomplished by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org For example, the reaction of 6-nitrohexanoic acid with methanol (B129727) would yield methyl 6-nitrohexanoate.

Amidation involves the reaction of 6-nitrohexanoic acid with an amine. The direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and form the amide bond. libretexts.org A more practical approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). chemistrysteps.comlibretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. For example, reacting 6-nitrohexanoic acid with a primary amine in the presence of DCC would yield a secondary amide. libretexts.org

Poly(ester amide)s can be synthesized using 6-aminohexanoic acid (derived from the reduction of 6-nitrohexanoic acid), adipic acid, and a diol like 1,4-butanediol. researchgate.net

Decarboxylation Pathways and Derivatives

Decarboxylation of simple aliphatic carboxylic acids like 6-nitrohexanoic acid is generally difficult and requires harsh conditions. However, specific enzymatic pathways can achieve this transformation. For instance, in some engineered metabolic pathways, a decarboxylase can convert a precursor like 7-amino-2-oxoheptanoic acid to 6-aminohexanal, which is a step towards producing 6-aminocaproic acid. google.com While not a direct decarboxylation of 6-nitrohexanoic acid, this illustrates a biological route to a C5 compound from a C6 precursor.

Exploration of Rearrangement and Isomerization Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.deuv.es Several named rearrangement reactions are known for compounds containing carbonyl and nitro functionalities, although their direct application to 6-nitrohexanoic acid is not explicitly documented.

The Beckmann rearrangement converts an oxime to an amide under acidic conditions. byjus.comlibretexts.orgorganicreactions.org While not a direct reaction of 6-nitrohexanoic acid, the corresponding oxime, which could be synthesized from a related keto acid, could potentially undergo this rearrangement. The industrial synthesis of caprolactam, the monomer for Nylon 6, from the oxime of cyclohexanone is a large-scale application of the Beckmann rearrangement. byjus.com

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine. byjus.com The acyl chloride of 6-nitrohexanoic acid could be converted to the corresponding acyl azide, which upon heating would rearrange to 5-nitropentyl isocyanate.

The Baeyer-Villiger rearrangement is the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid. wiley-vch.delibretexts.org This reaction is not directly applicable to 6-nitrohexanoic acid itself but could be relevant to keto derivatives.

Isomerization reactions can involve changes in bonding to produce a constitutional isomer or a change in spatial arrangement to yield a stereoisomer. uv.es For 6-nitrohexanoic acid, which is an achiral molecule, constitutional isomerization would involve rearrangement of the carbon skeleton or the position of the functional groups. Such reactions would likely require significant energy input or specific catalytic conditions.

Mechanistic Investigations of Selective Chemical Conversions

The selective transformation of 6-nitrohexanoic acid and its derivatives is a subject of significant interest, particularly in the synthesis of valuable industrial chemicals such as adipic acid and ε-caprolactam. Mechanistic studies provide fundamental insights into reaction pathways, intermediates, and transition states, which are crucial for optimizing reaction conditions and catalyst design. A prominent example of a well-studied transformation is the decomposition of 6-hydroxyimino-6-nitrohexanoic acid, a key intermediate in the production of adipic acid from the oxidation of cyclohexanone. researchgate.netcapes.gov.brguidechem.com

The oxidation of cyclohexanone with nitric acid proceeds through the formation of 6-hydroxyimino-6-nitrohexanoic acid (also referred to as nitrolic acid). researchgate.netguidechem.comgoogle.com This intermediate is relatively stable but undergoes decomposition to yield adipic acid and nitrous oxide (N₂O) as the primary products. researchgate.net The mechanistic understanding of this decomposition is critical for maximizing the yield of adipic acid. acs.org

The reaction is understood to proceed via the following key steps:

Formation of the Intermediate: Cyclohexanone reacts with nitrous acid (HNO₂), which is generated in situ, to form isonitrosocyclohexanone. guidechem.comstackexchange.com This is followed by a reaction with nitric acid to produce 2-nitro-2-nitrosocyclohexanone. guidechem.comstackexchange.com

Ring Opening: The 2-nitro-2-nitrosocyclohexanone undergoes ring opening with the uptake of water to form 6-hydroxyimino-6-nitrohexanoic acid. guidechem.comstackexchange.com

Decomposition to Adipic Acid: This intermediate then decomposes to form adipic acid. researchgate.net This decomposition step is considered first-order with respect to the 6-hydroxyimino-6-nitrohexanoic acid concentration. researchgate.net

The rate of decomposition is significantly influenced by the concentration of nitric acid; the first-order rate constant shows a linear dependence on the hydrogen-ion activity in nitric acid concentrations up to 50%. researchgate.net The presence of nitrous acid is crucial for the initial oxidation of cyclohexanone, and the reaction does not proceed at low temperatures in its absence. capes.gov.br

Investigations using techniques like UPLC-MS and ¹H NMR have confirmed the presence of 6-hydroxyimino-6-nitrohexanoic acid as a major intermediate in these reaction mixtures. researchgate.net Kinetic modeling based on experimental data has been developed to predict the reaction outcomes and optimize conditions, such as temperature staging, to achieve high yields of adipic acid (up to 97%). researchgate.netacs.org

Research Findings on Decomposition Kinetics

While detailed mechanistic studies on the selective reduction of the nitro group in 6-nitrohexanoic acid to form 6-aminohexanoic acid are less prevalent in the reviewed literature, the general principles of nitro group reduction are well-established. Catalytic hydrogenation using metal catalysts like palladium or platinum is a common method for reducing nitroalkanes to primary amines. lookchem.com The mechanism typically involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. lookchem.comlibretexts.org

Another potential transformation is the intramolecular cyclization to form ε-caprolactam, a monomer for Nylon 6. mpg.de This would likely involve the reduction of the nitro group to an amine, followed by an intramolecular condensation reaction between the amine and the carboxylic acid group, often requiring heat to drive off water. The depolymerization of Nylon 6 to ε-caprolactam can proceed through the formation of 6-aminohexanoic acid as an intermediate, which then rapidly cyclizes.

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 6-Nitrohexanoic acid, providing highly accurate mass measurements that facilitate unambiguous elemental composition determination. This technique allows for the differentiation of compounds with the same nominal mass but different chemical formulas. For 6-Nitrohexanoic acid (C₆H₁₁NO₄), the predicted monoisotopic mass is 161.0688 Da. uni.lu HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, confirming the elemental formula.

For quantitative studies, HRMS offers high sensitivity and selectivity. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the accurate quantification of 6-Nitrohexanoic acid in complex mixtures. mdpi.com This is particularly useful in metabolic studies or for monitoring chemical reactions. The high resolution of the instrument minimizes interferences from matrix components, leading to more reliable quantitative results.

Table 1: Predicted Collision Cross Section (CCS) values for 6-Nitrohexanoic acid adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.07608 | 132.2 |

| [M+Na]⁺ | 184.05802 | 141.6 |

| [M+NH₄]⁺ | 179.10262 | 138.5 |

| [M+K]⁺ | 200.03196 | 140.2 |

| [M-H]⁻ | 160.06152 | 131.2 |

| [M+Na-2H]⁻ | 182.04347 | 134.1 |

| [M]⁺ | 161.06825 | 132.7 |

| [M]⁻ | 161.06935 | 132.7 |

Nuclear Magnetic Resonance Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules, including the positional and stereochemical arrangement of atoms. For 6-Nitrohexanoic acid, both ¹H NMR and ¹³C NMR are essential for confirming the carbon skeleton and the position of the nitro group.

In the ¹H NMR spectrum of a related compound, 1-nitrohexane, the protons on the carbon adjacent to the nitro group (α-protons) appear at a chemical shift of approximately 4.39 ppm. chemicalbook.com The proton adjacent to a nitro group generally shows up in the range of 4.0-4.4 ppm. orgchemboulder.com For 6-Nitrohexanoic acid, the protons on the carbon bearing the nitro group (C6) would be expected in a similar downfield region due to the electron-withdrawing nature of the nitro group. The protons on the carbons along the aliphatic chain would appear at progressively higher fields (lower ppm values), with the protons α to the carboxyl group (C2) also being shifted downfield, typically around 2.2-2.4 ppm.

In the ¹³C NMR spectrum, the carbon atom attached to the nitro group would also be significantly shifted downfield. For comparison, in functionalized single-walled nanotubes with aliphatic carboxyl substituents, the aliphatic carbons appear around 35 ppm. libretexts.org The carboxyl carbon (C1) would have a characteristic chemical shift in the range of 170-185 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. For instance, an HMBC experiment would show a correlation between the protons on C5 and the carbon of the nitro group (C6), as well as between the protons on C2 and the carboxyl carbon (C1), thus confirming the 6-nitro position. While stereochemistry is not a factor for 6-nitrohexanoic acid itself, for chiral analogues, specialized NMR techniques and chiral shift reagents could be employed for stereochemical assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of the nitro (NO₂) and carboxylic acid (COOH) groups in 6-Nitrohexanoic acid. nih.gov The nitro group in nitroalkanes exhibits two strong and distinct stretching vibrations: an asymmetric stretch typically found near 1550 cm⁻¹ and a symmetric stretch near 1365 cm⁻¹. orgchemboulder.comorgchemboulder.com The high polarity of the N-O bonds results in these peaks being unusually intense, making the nitro group easy to identify. spectroscopyonline.com

The carboxylic acid group also has very characteristic IR absorptions. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretch of a saturated carboxylic acid appears as a strong, intense band in the range of 1760-1690 cm⁻¹. libretexts.org The spectrum of hexanoic acid, a similar compound, shows a prominent C=O stretch at 1715 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. The symmetric stretching vibration of the nitro group is typically strong in the Raman spectrum. Raman spectroscopy can be a valuable tool, especially when analyzing aqueous samples where the broad O-H absorption in IR can obscure other important bands. Studies on related compounds like 6-aminohexanoic acid have utilized Raman spectroscopy for characterization. mdpi.com

Table 2: Characteristic Vibrational Frequencies for 6-Nitrohexanoic Acid Functional Groups

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Source |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong | libretexts.org |

| Carboxylic Acid | C=O stretch | 1760-1690 | Strong, Intense | libretexts.org |

| Nitroalkane | N-O asymmetric stretch | ~1550 | Strong | orgchemboulder.comorgchemboulder.com |

| Nitroalkane | N-O symmetric stretch | ~1365 | Strong | orgchemboulder.comorgchemboulder.com |

| Alkane | C-H stretch | 2960-2850 | Medium to Strong | libretexts.org |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating 6-Nitrohexanoic acid from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds like 6-Nitrohexanoic acid. The purity of a compound is often assessed by HPLC, with results reported as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. sigmaaldrich.comsigmaaldrich.comottokemi.com

For a polar compound like 6-Nitrohexanoic acid, reversed-phase HPLC (RP-HPLC) is a common mode of separation. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. The retention of 6-Nitrohexanoic acid can be controlled by adjusting the composition of the mobile phase. Due to the presence of the carboxylic acid group, the pH of the mobile phase can also significantly affect retention by controlling the ionization state of the carboxyl group.

Detection in HPLC is often achieved using a UV detector. While the aliphatic chain of 6-Nitrohexanoic acid does not have a strong UV chromophore, the nitro and carboxyl groups may allow for detection at low UV wavelengths, typically around 200-210 nm. For related compounds like 6-aminohexanoic acid, detection at 200 nm has been reported. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. ijarnd.com Direct analysis of 6-Nitrohexanoic acid by GC can be challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and nitro functional groups.

To overcome these limitations, derivatization is often employed. damascusuniversity.edu.sy The carboxylic acid group can be converted into a more volatile ester, for example, by reaction with an alcohol in the presence of an acid catalyst or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). damascusuniversity.edu.sy These derivatization reactions produce a new compound that is more suitable for GC analysis. damascusuniversity.edu.sy The choice of derivatizing reagent is crucial and should result in a stable derivative with good chromatographic properties. nist.gov For example, primary halides can be used to convert carboxylic acids into esters, and chloroformates can target primary and secondary amines. phenomenex.blog

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the analysis of complex samples. nih.govslideshare.netchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of HPLC with mass spectrometry is a particularly powerful tool for the analysis of 6-Nitrohexanoic acid. scientiaricerca.com LC-MS combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov This technique is ideal for identifying and quantifying 6-Nitrohexanoic acid in complex biological or environmental samples. mdpi.com Following separation on the HPLC column, the eluent is introduced into the mass spectrometer, which provides mass information for each separated component. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.govprotocols.io

Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS): For volatile derivatives of 6-Nitrohexanoic acid, GC-MS is the hyphenated technique of choice. ijarnd.comchemijournal.com After separation by the gas chromatograph, the components are introduced into the mass spectrometer for detection and identification. The resulting mass spectra can be compared to spectral libraries for confirmation. GC-MS offers high resolution and sensitivity. creative-proteomics.com The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is particularly useful for trace analysis in complex matrices by reducing chemical noise. nist.gov

Density Functional Theory (DFT) Studies on Molecular Structure, Energetics, and Stability

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.comqub.ac.uk DFT calculations allow for the optimization of the molecular geometry of 6-nitrohexanoic acid to find its most stable conformations. These calculations typically involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G(d), def2-TZVP) that provide a good balance of accuracy and computational cost for the system under study. nih.govsumitomo-chem.co.jparxiv.org

For 6-nitrohexanoic acid, DFT studies would focus on determining key structural parameters such as bond lengths, bond angles, and dihedral angles. The flexible hexyl chain allows for several conformers, and DFT calculations can predict their relative energies to identify the global minimum energy structure. researchgate.net The stability of the molecule is assessed through its calculated total electronic energy and thermodynamic properties like enthalpy and Gibbs free energy. sumitomo-chem.co.jp

Global reactivity descriptors, which offer a quantitative measure of chemical reactivity, can also be derived from DFT calculations. These descriptors include chemical potential (μ), hardness (η), and global electrophilicity (ω), which are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Analysis of the distribution of these frontier orbitals can indicate the most probable sites for nucleophilic and electrophilic attacks. For instance, in related nitro-containing compounds, the LUMO is often localized on the nitro group, suggesting its susceptibility to nucleophilic attack. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | General purpose geometry optimization and frequency calculations. nih.gov |

| M06-2X | 6-311+G(d,p) | Good for systems with non-covalent interactions and thermochemistry. mdpi.com |

| PBE0 | def2-TZVP | High accuracy for a variety of molecular properties. libretexts.org |

This table presents examples of computational methods and is not exhaustive.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. sumitomo-chem.co.jp For 6-nitrohexanoic acid, this involves investigating reactions such as the reduction of the nitro group or reactions involving the carboxylic acid moiety. acs.orgacs.org

The primary goal is to locate the transition state (TS) structures that connect reactants to products. sciencedaily.com A transition state is an unstable, transient species at the highest point of the energy profile along the reaction coordinate. sciencedaily.comoup.com Methods like the Nudged Elastic Band (NEB) or various eigenvector-following algorithms are used to find these critical points. sciencedaily.com Once a transition state is located and confirmed (typically by frequency analysis showing one imaginary frequency), its energy can be used to calculate the activation energy (ΔG‡) of the reaction. acs.orgoup.com

For example, studies on the reduction of nitro compounds have used DFT to postulate multi-step catalytic cycles. acs.org These computational studies can evaluate the feasibility of different proposed intermediates and pathways by comparing their relative energies. acs.orgmdpi.com The analysis of global and local reactivity descriptors, such as Fukui functions, can further clarify the reaction mechanism by identifying which atoms are most susceptible to nucleophilic or electrophilic attack during the reaction. libretexts.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. youtube.com For 6-nitrohexanoic acid, MD simulations can reveal the flexibility of the aliphatic chain and the preferred conformations in different environments, such as in a vacuum or in an explicit solvent like water. nih.govnih.gov

An MD simulation begins by defining a force field, a set of parameters that describes the potential energy of the system. Popular force fields for biomolecules and organic molecules include AMBER and CHARMM. youtube.comnih.gov The system is then typically placed in a simulation box, often filled with solvent molecules, and subjected to energy minimization. nih.gov The simulation proceeds by integrating Newton's equations of motion over a series of small time steps (on the order of femtoseconds), generating a trajectory that describes the positions and velocities of all atoms over time. youtube.com

Analysis of the MD trajectory for 6-nitrohexanoic acid would focus on:

Conformational Analysis : Tracking the dihedral angles along the carbon backbone to identify the most populated conformational states.

Intermolecular Interactions : Examining how the molecule interacts with surrounding solvent molecules, for instance, through hydrogen bonding between the carboxylic acid or nitro groups and water.

Aggregation : At higher concentrations, simulations can model the self-assembly of molecules, such as the formation of dimers through hydrogen bonding between the carboxylic acid groups. nih.gov

Tools like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the structural stability and atomic mobility throughout the simulation. mdpi.com

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, MS fragmentation)

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. acdlabs.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be accurately predicted using DFT calculations, often employing the GIAO (Gauge-Independent Atomic Orbital) method. nih.gov The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable when appropriate functionals and basis sets are used, and conformational averaging is considered. nih.gov Online databases and software packages also use empirical methods, like HOSE (Hierarchically Ordered Spherical Environment) codes and neural networks, for rapid prediction. acdlabs.comnmrdb.orgnmrdb.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Nitrohexanoic Acid

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 10-12 (acid H) | ~175-180 |

| C2 | ~2.3 | ~33-35 |

| C3 | ~1.7 | ~24-26 |

| C4 | ~1.5 | ~25-27 |

| C5 | ~2.0 | ~28-30 |

Note: These are estimated values based on standard prediction models and may vary depending on the solvent and specific computational method used.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing frequency calculations on the optimized geometry of the molecule. researchgate.net These calculations yield the vibrational frequencies and their corresponding intensities. The predicted spectrum for 6-nitrohexanoic acid would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1710 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 cm⁻¹ and ~1380 cm⁻¹, respectively). whitman.edu

Mass Spectrometry (MS) Fragmentation: The fragmentation patterns observed in mass spectrometry can be rationalized and predicted using computational methods. For nitroalkanes like 6-nitrohexanoic acid, collision-induced dissociation (CID) in the negative ion mode typically results in characteristic fragmentation pathways. nih.govnih.gov Quantum mechanics calculations can support the proposed mechanisms. nih.govresearchgate.net Key fragmentation processes include:

Loss of the NO₂⁻ anion (m/z 46). nih.govnih.gov

Neutral loss of HNO₂ (47 Da). nih.govnih.gov

Cleavage of bonds adjacent to the carbonyl group, leading to the loss of OH (17 Da) or COOH (45 Da). libretexts.org

Investigation of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecules. numberanalytics.com These interactions, though weaker than covalent bonds, play a significant role in molecular conformation and intermolecular association. For 6-nitrohexanoic acid, both intramolecular and intermolecular NCIs are important.

Computational methods used to analyze NCIs include: numberanalytics.com

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points (BCPs) indicative of interactions.

Non-Covalent Interaction (NCI) Analysis: This technique visualizes weak interactions based on the electron density and its derivatives, generating plots that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion. numberanalytics.com

Energy Decomposition Analysis (EDA): This method partitions the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion terms. numberanalytics.com

In 6-nitrohexanoic acid, potential non-covalent interactions include:

Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond between the acidic proton of the carboxyl group and an oxygen atom of the nitro group, which could stabilize certain folded conformations.

Intermolecular Hydrogen Bonding: The formation of strong hydrogen-bonded dimers between two carboxylic acid groups is a well-known phenomenon and would be expected for 6-nitrohexanoic acid in non-polar solvents or the solid state.

Computational studies can quantify the strength of these interactions, providing a deeper understanding of the molecule's behavior in various phases. numberanalytics.comrsc.org

Biocatalytic Routes for the Production of Hexanoic Acid Scaffolds

The biotechnological production of hexanoic acid has been explored in various microorganisms, primarily through the engineering of metabolic pathways. While some microbes naturally produce hexanoic acid, constructing engineered biosynthetic pathways in hosts like Kluyveromyces marxianus has been a key area of research. nih.gov In one study, a recombinant K. marxianus strain, engineered with a combination of genes from bacteria and yeast, successfully produced 154 mg/L of hexanoic acid from galactose. nih.gov This pathway involved the integration of genes such as AtoB, BktB, Crt, Hbd, and Ter. nih.gov However, the instability of the product due to the reverse activity of the AtoB enzyme, which re-assimilates the produced hexanoic acid, presented a challenge. nih.gov This issue was addressed by replacing AtoB with malonyl CoA-acyl carrier protein transacylase (MCT1) from Saccharomyces cerevisiae, leading to a more stable, albeit slower, production pathway. nih.gov

Another innovative approach involves the use of microreactors for the biocatalytic oxidation of hexanol to hexanal (B45976) and hexanoic acid. nih.gov This method utilizes whole baker's yeast cells or purified alcohol dehydrogenase (ADH) and offers precise control over reaction conditions, potentially improving product quality and purity. nih.gov

Furthermore, the synthesis of 6-aminohexanoic acid, a derivative of hexanoic acid and a precursor to Nylon 6, has been achieved through a one-pot synthesis from cyclohexane (B81311) using mixed-species cultures. nih.govnih.gov This process combines a Pseudomonas taiwanensis strain, which converts cyclohexane to ε-caprolactone or 6-hydroxyhexanoic acid, with an Escherichia coli strain that further transforms these intermediates into 6-aminohexanoic acid. nih.govnih.gov This mixed-culture strategy demonstrates a promising route for the direct and high-yield production of functionalized hexanoic acid derivatives from inexpensive starting materials. nih.govnih.gov

| Substrate | Product | Biocatalyst/Organism | Key Findings |

| Galactose | Hexanoic acid | Kluyveromyces marxianus (engineered) | Produced 154 mg/L; product stability improved by replacing AtoB with MCT1. nih.gov |

| Hexanol | Hexanal and Hexanoic acid | Baker's yeast cells / Alcohol dehydrogenase (ADH) | Microreactor setup allows for precise control and improved product quality. nih.gov |

| Cyclohexane | 6-Aminohexanoic acid | Mixed culture: Pseudomonas taiwanensis and Escherichia coli | Achieved 86% yield of 6-aminohexanoic acid in a one-pot synthesis. nih.gov |

Enzymatic Modification of Nitro-Containing Organic Compounds

The enzymatic modification of organic compounds containing nitro groups is a field with significant potential for creating novel and valuable chemicals. Enzymes offer a high degree of selectivity and can operate under mild conditions, providing a more environmentally friendly alternative to traditional chemical methods. jetir.org

One key class of enzymes involved in these transformations is the nitroalkane oxidase family. ontosight.ai These enzymes catalyze the oxidation of nitroalkanes to aldehydes or ketones, a reaction with applications in both biodegradation and biocatalysis for the synthesis of fine chemicals. ontosight.ai Another related enzyme, 3-aci-nitropropanoate oxidase, is crucial in the degradation pathway of nitroalkanes by oxidizing 3-aci-nitropropanoate to nitrate (B79036) and an aldehyde or ketone. ontosight.ai

Nitronate monooxygenases are another important group of enzymes that degrade nitroalkanes by converting nitronates to nitrites. ontosight.ai This process is significant for the bioremediation of environmental pollutants containing nitroalkanes. ontosight.ai

The direct nitration of aromatic compounds can be catalyzed by certain P450 enzymes, such as TxtE. jetir.orgnih.gov This enzyme utilizes oxygen and nitric oxide to introduce a nitro group onto substrates like L-tryptophan. jetir.orgnih.gov This enzymatic approach offers a selective and direct route for synthesizing nitro-containing molecules. jetir.org

Furthermore, the reduction of nitro groups is another important enzymatic transformation. Nitroreductases can catalyze the six-electron reduction of a nitro group to an amino group, proceeding through nitroso and N-hydroxylamino intermediates. nih.gov This capability is significant for the metabolism of various xenobiotics, including drugs and environmental pollutants. nih.gov

Microbial Metabolism and Biodegradation Pathways of Nitroalkanes

Microorganisms have evolved diverse metabolic pathways to utilize nitroalkanes as sources of carbon and nitrogen, playing a crucial role in the bioremediation of environments contaminated with these toxic compounds. ontosight.aiontosight.ai The degradation of nitroalkanes often involves enzymes like nitroalkane oxidase and 3-aci-nitropropanoate oxidase, which initiate the breakdown process. ontosight.aiontosight.ai

The metabolism of nitrocompounds has been extensively studied in various microbial systems, including the rumen of animals. mdpi.com In ruminants, microorganisms can metabolize nitrocompounds like 3-nitropropanol (B1196422) and 3-nitropropionic acid. mdpi.com The rate of this microbial detoxification can be influenced by dietary factors. mdpi.com One particular bacterium, Denitrobacterium detoxificans, is known to have significant nitroalkane-metabolizing activity in the rumen. nih.gov

The biodegradation of nitroaromatic compounds, which are often more resistant to degradation than nitroalkanes, has also been a focus of research. nih.gov Bacteria have been isolated that can mineralize compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT). nih.gov The degradation pathways for these compounds are distinct, with the pathway for 2,4-DNT initiated by a dioxygenase and the pathway for 2,6-DNT involving different enzymatic steps. nih.gov The presence of one dinitrotoluene isomer can affect the degradation of the other. nih.gov

The study of these microbial degradation pathways is not only important for environmental cleanup but also for discovering novel enzymes and metabolic routes with potential applications in biocatalysis and synthetic biology. dtic.mil

Metabolic Engineering Strategies for ω-Functionalized Alkanoate Bioproduction

Metabolic engineering provides powerful tools to design and optimize microbial cell factories for the production of a wide range of chemicals, including ω-functionalized alkanoates. ebsco.com This field combines principles of biology and chemistry to modify and enhance metabolic pathways within microorganisms. ebsco.com

A key strategy in metabolic engineering is the use of non-decarboxylative Claisen condensation reactions, which are carbon and energy-efficient. researchgate.net These reactions can be used to synthesize functionalized small molecules by operating in an iterative manner with a variety of primers and extender units. researchgate.net

The production of ω-amino acids, a class of ω-functionalized alkanoates, is an area where metabolic engineering has shown significant promise. nih.gov For instance, the bioproduction of 6-aminohexanoic acid has been achieved by developing multi-enzyme cascades in engineered microorganisms. nih.govnih.gov One approach involved a two-strain system where one strain converted cyclohexane to an intermediate, which was then converted to 6-aminohexanoic acid by the second strain. nih.govnih.gov

Furthermore, the diterminal oxidation of n-alkanes to produce α,ω-diols and α,ω-dicarboxylic acids is another important application of metabolic engineering. wur.nl By engineering E. coli with monooxygenases and other enzymes, it is possible to achieve the selective oxidation of both ends of an alkane chain. wur.nl This creates valuable bifunctional monomers from readily available feedstocks. wur.nl

Environmental Fate and Transformation of Nitroalkanoic Acids

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 6-nitrohexanoic acid, the most relevant of these processes are hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. Primary nitroalkanes, such as 6-nitrohexanoic acid, can undergo acid-catalyzed hydrolysis. rsc.orgnowgonggirlscollege.co.inyoutube.com This reaction is particularly relevant in acidic environmental conditions. The process involves the conversion of the nitroalkane into the corresponding carboxylic acid and hydroxylamine. nowgonggirlscollege.co.inyoutube.com In the case of 6-nitrohexanoic acid, this reaction would yield adipic acid and hydroxylamine. The reaction mechanism proceeds through the formation of a nitronic acid intermediate. wikipedia.org The rate of hydrolysis for nitroalkanes is influenced by the strength of the catalyzing acid, with sulfuric acid being more effective than hydrochloric or perchloric acid. rsc.org While tertiary nitroalkanes are generally resistant to hydrolysis due to the absence of an alpha-hydrogen atom, primary and secondary nitroalkanes are susceptible. nowgonggirlscollege.co.inyoutube.com

Photolysis: Photolysis is the decomposition of molecules by light. While nitroaromatic compounds are known to undergo phototransformation, specific data on the photolytic degradation of 6-nitrohexanoic acid or other aliphatic nitroalkanoic acids in environmental settings is not extensively documented in scientific literature. The potential for photolysis would depend on the compound's ability to absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm) and the quantum yield of the degradation reaction.

Table 1: Summary of Abiotic Hydrolysis Reactions for Nitroalkanes

| Nitroalkane Type | Conditions | Primary Products | Reference |

|---|---|---|---|

| Primary (e.g., 6-Nitrohexanoic acid) | Acid-catalyzed (e.g., boiling HCl or H₂SO₄) | Carboxylic acid (Adipic acid) and Hydroxylamine | rsc.orgnowgonggirlscollege.co.inyoutube.com |

| Secondary | Acid-catalyzed (e.g., boiling HCl) | Ketone and Nitrous oxide (N₂O) | nowgonggirlscollege.co.inyoutube.com |

| Tertiary | Acid-catalyzed | Generally no reaction | nowgonggirlscollege.co.inyoutube.com |

Biotic Degradation Mechanisms in Soil and Aquatic Systems

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic contaminants from the environment. While specific pathways for 6-nitrohexanoic acid are not well-elucidated, the metabolism of related aliphatic and nitroaromatic compounds provides insight into its likely fate.

Microbial metabolism of nitro-substituted compounds can proceed via several strategies. nih.gov A common initial step, particularly under anaerobic (oxygen-deficient) conditions, is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.govmdpi.com This reaction is catalyzed by nitroreductase enzymes found in a wide range of bacteria. mdpi.com For 6-nitrohexanoic acid, this would result in the formation of 6-aminohexanoic acid, a well-known and biodegradable compound used in the synthesis of nylon.

Once formed, 6-aminohexanoic acid can be further metabolized by various microorganisms. The aliphatic carboxylic acid chain of both the parent compound and its metabolites can be degraded through the β-oxidation pathway, a common metabolic process where fatty acid molecules are broken down to produce acetyl-CoA. nih.gov

Under aerobic conditions, microorganisms may employ oxygenase enzymes to transform nitro-compounds. nih.govnih.gov Dioxygenases can insert two hydroxyl groups onto an aromatic ring, leading to the elimination of the nitro group, while monooxygenases can also facilitate nitrite (B80452) removal. nih.govnih.gov Although these mechanisms are primarily described for nitroaromatic compounds, analogous enzymatic processes could potentially act on aliphatic nitro compounds.

A variety of microorganisms have been identified as capable of degrading nitroaromatic compounds, including bacteria from the genera Pseudomonas, Rhodococcus, and Clostridium, as well as fungi like Phanerochaete chrysosporium. nih.govnih.gov It is plausible that similar microbial communities in soil and aquatic environments could adapt to degrade 6-nitrohexanoic acid.

Table 2: Plausible Biotic Degradation Steps for 6-Nitrohexanoic Acid

| Transformation Step | Plausible Reaction | Potential Intermediate/Product | Enzyme Class | Metabolic Conditions |

|---|---|---|---|---|

| 1 | Reduction of nitro group | 6-Aminohexanoic acid | Nitroreductase | Primarily Anaerobic |

| 2 | β-Oxidation of alkyl chain | Shorter-chain fatty acids, Acetyl-CoA | Acyl-CoA Dehydrogenase, etc. | Aerobic/Anaerobic |

| 3 | Oxidative Denitrification | 6-Oxohexanoic acid + Nitrite | Nitroalkane Oxidase | Aerobic |

Sorption and Transport Mechanisms in Environmental Matrices

The mobility and bioavailability of 6-nitrohexanoic acid in the environment are controlled by its sorption to soil particles and sediments. Sorption refers to the adhesion of chemicals to the surface of solids. Key factors influencing the sorption of organic acids include soil pH, soil organic matter (SOM) content, and clay mineralogy. nih.govfrontierspartnerships.org

Effect of pH: As a carboxylic acid, 6-nitrohexanoic acid is a weak acid that can exist in either a neutral (protonated) form or an anionic (deprotonated) form, depending on the environmental pH. At a pH below its acid dissociation constant (pKa), the neutral form will dominate. As the pH rises above the pKa, the anionic form becomes predominant. Soil surfaces are typically negatively charged, especially at neutral to alkaline pH. Consequently, the anionic form of 6-nitrohexanoic acid will experience electrostatic repulsion, leading to lower sorption and higher mobility in soil and water. frontierspartnerships.orgnih.gov Conversely, at lower pH values, the more neutral form may exhibit greater sorption.

Effect of Soil Organic Matter (SOM): Soil organic matter is often the most important sorbent for organic pollutants in soil. nih.gov For nitroaromatic compounds, it has been shown that SOM is the predominant soil component controlling sorption, with interactions such as π-π electron donor-acceptor interactions playing a role. nih.gov While 6-nitrohexanoic acid is aliphatic, its polar carboxylic acid and nitro groups can interact with the functional groups within SOM through mechanisms like hydrogen bonding. Higher SOM content generally leads to increased sorption of organic compounds. frontierspartnerships.org

Transport: The transport of 6-nitrohexanoic acid through soil and into groundwater is inversely related to its sorption. When sorption is low (e.g., in sandy soils with low organic matter or at high pH), the compound will be more mobile and prone to leaching. When sorption is high (e.g., in soils with high organic matter content or at low pH), its movement will be retarded.

Table 3: Influence of Environmental Factors on Sorption and Transport of 6-Nitrohexanoic Acid

| Environmental Factor | Condition | Expected Effect on Sorption | Expected Effect on Transport/Mobility |

|---|---|---|---|

| Soil pH | Low (below pKa) | Higher (neutral form dominates) | Lower |

| High (above pKa) | Lower (anionic form dominates, repulsion) | Higher | |

| Soil Organic Matter (SOM) | High Content | Higher | Lower |

| Low Content | Lower | Higher | |

| Soil Texture | High Clay Content | Moderate (potential for cation bridging at low pH) | Lower |

| High Sand Content | Lower | Higher |

Analytical Methodologies for Environmental Monitoring and Detection

Accurate monitoring of 6-nitrohexanoic acid in environmental samples like soil and water requires sensitive and selective analytical methods. The primary techniques employed for the analysis of nitro-fatty acids and related compounds are based on chromatography coupled with mass spectrometry. nih.govresearchgate.netthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. thermofisher.comyoutube.comnist.gov For analysis by GC, polar molecules like 6-nitrohexanoic acid often require a derivatization step to convert them into more volatile forms (e.g., by esterification). The gas chromatograph separates the components of a mixture, which are then ionized, fragmented, and detected by the mass spectrometer based on their mass-to-charge ratio, providing both quantification and structural identification. youtube.comnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for analyzing non-volatile and thermally sensitive compounds like 6-nitrohexanoic acid without the need for derivatization. bu.edu Reverse-phase liquid chromatography is commonly used, where compounds are separated based on their hydrophobicity. nih.govresearchgate.net The eluent from the LC column is introduced into the mass spectrometer through an interface, most commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). bu.edu ESI is a "soft" ionization technique that is particularly effective for polar molecules and often results in the detection of the intact molecular ion, which is ideal for quantification. nih.gov Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and structural confirmation by fragmenting a selected precursor ion to generate characteristic product ions. nih.gov

Table 4: Analytical Techniques for the Detection of Nitroalkanoic Acids

| Technique | Separation Method | Ionization Source | Detection Mode | Comments | Reference |

|---|---|---|---|---|---|

| GC-MS | Gas Chromatography (Capillary Column) | Electron Ionization (EI), Chemical Ionization (CI) | Full Scan, Selected Ion Monitoring (SIM) | May require derivatization to increase volatility. Provides detailed fragmentation for structural analysis. | thermofisher.comnist.gov |

| LC-MS | High-Performance Liquid Chromatography (HPLC), typically Reverse Phase (e.g., C18 column) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Full Scan, SIM | Ideal for polar, non-volatile compounds. No derivatization needed. ESI in negative ion mode is common for carboxylic acids. | nih.govbu.edu |

| LC-MS/MS | HPLC (e.g., C18 column) | ESI, APCI | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive for quantification at trace levels. Provides structural confirmation. | nih.govresearchgate.net |

Academic and Industrial Applications of 6 Nitrohexanoic Acid and Its Derivatives

Role as a Key Intermediate in Organic Fine Chemical Synthesis

The presence of two distinct functional groups makes 6-nitrohexanoic acid a valuable precursor in multi-step organic syntheses. The carboxylic acid can undergo typical reactions like esterification and amidation, while the nitro group can be reduced to an amine, enabling the creation of a wide array of more complex molecules. sigmaaldrich.com

Precursor for Adipic Acid Production

A significant application of nitro-containing aliphatic compounds is in the production of dicarboxylic acids, with adipic acid being a prime example. Adipic acid is a crucial monomer for the manufacturing of Nylon 6,6, a widely used polyamide. researchgate.netresearchgate.net The conventional industrial synthesis of adipic acid often involves the oxidation of a cyclohexanol (B46403)/cyclohexanone (B45756) mixture with nitric acid. researchgate.netresearchgate.net This process is known to generate significant amounts of nitrous oxide (N2O), a potent greenhouse gas. researchgate.net

Research has explored alternative pathways where 6-nitrohexanoic acid or related nitro-compounds act as intermediates. For instance, the oxidation of cyclohexanol and cyclohexanone with nitric acid can proceed through stable intermediates like 6-hydroxyimino-6-nitro hexanoic acid, which subsequently yields adipic acid. researchgate.netacs.org While 6-nitrohexanoic acid itself is noted to be relatively stable under certain hydrolysis conditions, its derivatives are key in these reaction mechanisms. mdpi.com The conversion of such nitro-intermediates to adipic acid represents a potential route that could be optimized to reduce harmful byproducts.

Application as a Building Block for Specialty Materials and Polymers

The dual functionality of 6-nitrohexanoic acid makes it an attractive building block for the synthesis of specialized polymers. Through targeted chemical modifications, it can be converted into monomers suitable for producing polyamides and polyesters.

Potential in Polyamide and Polyester (B1180765) Synthesis via Functional Group Interconversion

The most direct application of 6-nitrohexanoic acid in polymer synthesis involves the interconversion of its nitro group. Catalytic hydrogenation of the terminal nitro group reduces it to a primary amine (-NH2), converting the molecule into 6-aminohexanoic acid (also known as ε-aminocaproic acid). sigmaaldrich.comlookchem.com

6-aminohexanoic acid is a well-established monomer for the production of Nylon 6. lookchem.commdpi.com This polymerization is a type of condensation reaction where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. savemyexams.com This process can be repeated to form long polyamide chains. psu.edursc.org

| Starting Compound | Target Functional Group | Reaction Type | Resulting Monomer | Polymer Class |

|---|---|---|---|---|

| 6-Nitrohexanoic Acid | Amine (-NH2) | Reduction (e.g., Hydrogenation) | 6-Aminohexanoic Acid | Polyamide (Nylon 6) |